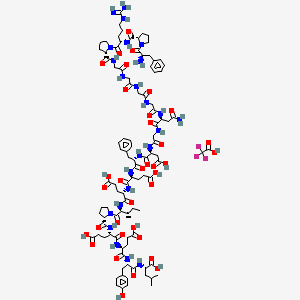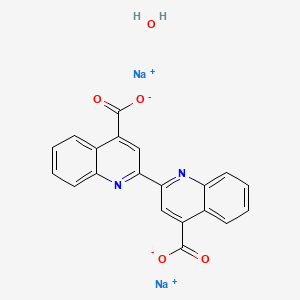
Bicinchoninic acid disodium salt hydrate, >=98% (HPLC)
Descripción general
Descripción
Bicinchoninic acid disodium salt hydrate, >=98% (HPLC) is a useful research compound. Its molecular formula is C20H12N2Na2O5 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicinchoninic acid disodium salt hydrate, >=98% (HPLC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicinchoninic acid disodium salt hydrate, >=98% (HPLC) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Quantification : Bicinchoninic acid forms an intense purple complex with cuprous ion (Cu1+) in an alkaline environment, which is the basis of an analytical method for monitoring cuprous ion produced in the reaction of protein with alkaline Cu2+ (biuret reaction). This method is known for its high sensitivity and low protein-to-protein variation (Smith et al., 1985).
Copper Ion Determination : A method has been developed for the simultaneous separation and determination of copper(I) [Cu+] and copper(II) [Cu2+] ions using CE with direct UV detection, where copper ions are complexed with bicinchoninic acid disodium salt solution (Basheer & Lee, 2007).
Identification of Reactive Groups : Research indicates that cysteine, tryptophan, tyrosine, and the peptide bond can reduce Cu2+ to Cu+ in the bicinchoninic acid protein assay. This provides insights into the reaction mechanism of bicinchoninic acid with proteins (Wiechelman et al., 1988).
Interference Elimination in Protein Assays : A method has been described to eliminate interference due to thiols and reducing sugars in the bicinchoninic acid protein assay when detergents are present (Gates, 1991).
Lipid Interference in Protein Determination : The presence of membrane phospholipids in the bicinchoninic acid assay can produce erroneously high values for protein, indicating the need for caution in samples containing lipids (Kessler & Fanestil, 1986).
Flow Injection Analysis for Protein Measurement : Bicinchoninic acid has been used in a simple flow injection analyzer for measuring proteins, offering comparable sensitivity to the Lowry method with rapid results (Davis & Radke, 1987).
Propiedades
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2Na.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVGCAYKZKOPT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



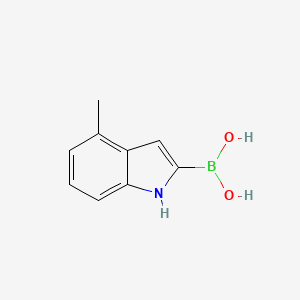
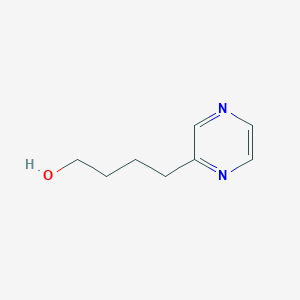

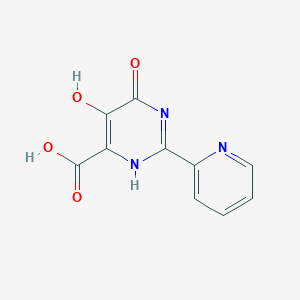
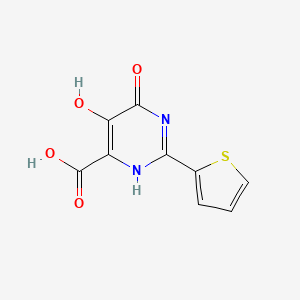
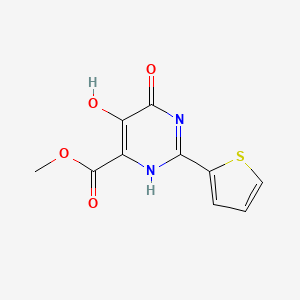

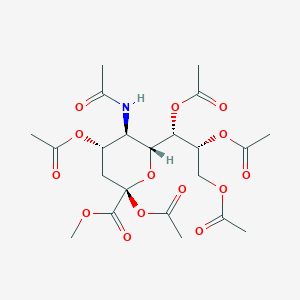
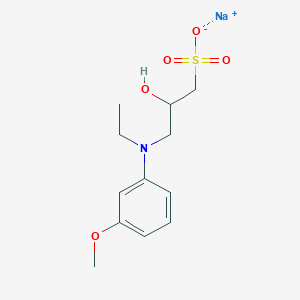
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride](/img/structure/B8022696.png)

